N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide
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Overview
Description
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic organic compound that features a bromophenyl group, a dioxido-dihydrothiophenyl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the 4-bromophenyl intermediate: This can be achieved by bromination of aniline derivatives.
Synthesis of the dioxido-dihydrothiophenyl intermediate: This step involves the oxidation of thiophene derivatives.
Coupling reaction: The final step involves coupling the 4-bromophenyl intermediate with the dioxido-dihydrothiophenyl intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxido-dihydrothiophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features could be optimized to enhance biological activity and selectivity towards specific molecular targets.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-N-(2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide: Lacks the dioxido group, which may affect its reactivity and biological activity.
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide: Substitution of bromine with chlorine can lead to differences in chemical properties and reactivity.
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide: The ethoxy group is replaced with a methoxy group, which can influence the compound’s solubility and interaction with biological targets.
Uniqueness
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide is unique due to the presence of the dioxido-dihydrothiophenyl group, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s stability, reactivity, and potential for interaction with specific molecular targets.
Properties
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4S/c1-2-25-18-9-3-14(4-10-18)19(22)21(16-7-5-15(20)6-8-16)17-11-12-26(23,24)13-17/h3-12,17H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYJAVWNYGFDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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